![molecular formula C19H20F3N3O4 B2784343 N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1421510-25-9](/img/structure/B2784343.png)
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
The compound is an oxalamide derivative, which is a class of compounds that contain an oxalamide group, a functional group with the formula R-C(O)-NR’-C(O)-R’'. Oxalamides are used in various fields, including pharmaceuticals and materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely show the oxalamide core, with the two phenyl rings substituted with the dimethylamino and trifluoromethoxy groups. The exact structure would depend on the positions of these substituents on the phenyl rings .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, oxalamides in general can undergo various reactions. These include hydrolysis to form amines and oxalic acid, as well as reactions with various nucleophiles at the carbonyl centers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxalamide group could enhance its solubility in polar solvents . The dimethylamino group could potentially make the compound a weak base .Scientific Research Applications
Anti-Inflammatory Applications
This compound has been evaluated for its potential in treating inflammation. It has shown promise in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in the inflammatory process . The ability to modulate these cytokines suggests that this compound could be developed into a therapeutic agent for diseases characterized by chronic inflammation.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored, particularly its effectiveness against pathogenic bacteria and fungi . Its structure allows it to interact with microbial cell membranes or intracellular targets, leading to the inhibition of microbial growth. This makes it a candidate for the development of new antimicrobial agents.
Photophysical Research
Compounds with similar structural features have been studied for their photophysical properties, which are valuable in the development of fluorescent dyes and sensors . The presence of donor-acceptor groups in the structure can lead to interesting intramolecular charge transfer properties, making it useful in the design of optical materials.
Synthetic Chemistry
The compound’s structure provides a versatile framework for the synthesis of a variety of derivatives. These derivatives can be tailored for specific functions, such as creating new materials with desired physical or chemical properties .
Drug Design and Discovery
Due to its structural complexity and biological activity, this compound can serve as a lead structure in drug discovery. Its interactions with biological targets can be studied to design more potent and selective drugs for various diseases .
Chemical Sensing
The compound’s ability to change its photophysical properties in response to environmental factors makes it a good candidate for chemical sensing applications. It can be used to detect changes in pH, metal ions, or other chemical substances .
Mechanism of Action
Future Directions
The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, further studies could involve in-depth biological testing and clinical trials. If it’s intended for use in materials science, future work could involve studying its physical properties and potential applications .
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4/c1-25(2)14-7-3-12(4-8-14)16(26)11-23-17(27)18(28)24-13-5-9-15(10-6-13)29-19(20,21)22/h3-10,16,26H,11H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCRQPFVIDXFBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide |
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